4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Pyrazole carboxamide synthesis Acyl chloride reactivity Amidation kinetics

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS 175277-00-6) is a halogenated heterocyclic acid chloride with the molecular formula C₇H₈BrClN₂O and a molecular weight of 251.51 g/mol. This compound belongs to the N-substituted 1H-pyrazole-5-carbonyl chloride class and is characterized by a pyrazole core bearing a 4-bromo substituent, a 1-ethyl group, a 3-methyl group, and a reactive 5-carbonyl chloride moiety.

Molecular Formula C7H8BrClN2O
Molecular Weight 251.51 g/mol
CAS No. 175277-00-6
Cat. No. B061735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
CAS175277-00-6
Molecular FormulaC7H8BrClN2O
Molecular Weight251.51 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)Br)C(=O)Cl
InChIInChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3
InChIKeyPRIQRBJWODQUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS 175277-00-6): Technical Procurement and Differentiation Guide for Research and Industrial Synthesis


4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS 175277-00-6) is a halogenated heterocyclic acid chloride with the molecular formula C₇H₈BrClN₂O and a molecular weight of 251.51 g/mol . This compound belongs to the N-substituted 1H-pyrazole-5-carbonyl chloride class and is characterized by a pyrazole core bearing a 4-bromo substituent, a 1-ethyl group, a 3-methyl group, and a reactive 5-carbonyl chloride moiety . The compound is primarily utilized as a versatile electrophilic building block for the synthesis of pyrazole carboxamide derivatives in pharmaceutical and agrochemical research settings [1].

Why 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride Cannot Be Replaced by Generic Analogs: Substitution Rules and Synthetic Risks


Generic substitution of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride with other in-class pyrazole acid chlorides or esters is not feasible without introducing significant divergence in synthetic outcomes. The 4-bromo substituent serves as a critical handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which is absent in non-halogenated or alternative halogen positional isomers . Additionally, the 5-carbonyl chloride moiety is uniquely positioned for regioselective amidation or esterification with nucleophiles, whereas the corresponding carboxylic acid (CAS 175276-99-0) or methyl ester (CAS 175276-98-9) requires additional activation steps and exhibits different reaction kinetics . The specific 1-ethyl-3-methyl substitution pattern further modulates the electronic environment of the pyrazole ring, influencing both the electrophilicity of the acyl chloride and the reactivity of the 4-bromo group in downstream transformations [1].

Quantitative Differentiation Guide: 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride vs. Close Analogs and Alternative Building Blocks


Synthetic Utility: Reactive Acyl Chloride vs. Carboxylic Acid or Ester Analogs in Amidation Efficiency

The 5-carbonyl chloride group in this compound enables direct amidation with amines without requiring additional coupling reagents (e.g., EDC, HOBt, DCC) that are mandatory when using the corresponding carboxylic acid (CAS 175276-99-0) or methyl ester (CAS 175276-98-9) . This inherent reactivity eliminates coupling reagent costs, reduces reaction steps, and simplifies purification workflows [1].

Pyrazole carboxamide synthesis Acyl chloride reactivity Amidation kinetics

Structural Verification: Spectroscopic and Chromatographic Identity Confirmation for Regulatory-Compliant Procurement

The compound has a definitive InChIKey (PRIQRBJWODQUPD-UHFFFAOYSA-N) and SMILES string (CCN1C(=C(C(=N1)C)Br)C(=O)Cl) , providing unambiguous structural identification that can be cross-validated against purchased material via ¹H NMR, ¹³C NMR, and LC-MS. Its physical properties, including a boiling point of 131.00-134.00°C at 15 mmHg , allow for straightforward purity assessment and identity confirmation. This contrasts with positional isomers or regioisomers (e.g., 4-bromo-3-ethyl-1-methyl analogs, CAS 880495-48-7 ) that exhibit different physicochemical properties and biological activities .

Analytical chemistry QC/QA Compound identity verification

Physical Stability and Storage: Boiling Point Specification vs. Unstable Acyl Chloride Analogs

The compound exhibits a defined boiling point of 131.00-134.00°C at 15 mmHg , enabling vacuum distillation purification and providing a quantifiable stability benchmark. This thermal stability profile is comparable to other N-substituted pyrazole-5-carbonyl chlorides but superior to certain unsubstituted or less sterically hindered acyl chlorides that undergo rapid hydrolysis or thermal decomposition [1]. The presence of the 1-ethyl and 3-methyl substituents provides steric shielding to the carbonyl chloride moiety, reducing its susceptibility to nucleophilic attack by ambient moisture [1].

Chemical stability Storage conditions Shelf-life

Combinatorial Derivatization Potential: Dual Reactive Sites (4-Bromo and 5-Carbonyl Chloride) for Library Synthesis

This compound offers two orthogonal reactive handles for sequential derivatization: the 5-carbonyl chloride for initial amidation/esterification with nucleophiles, and the 4-bromo group for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) . This dual functionality enables the generation of diverse compound libraries from a single precursor, a feature not present in non-halogenated pyrazole carbonyl chlorides or in 4-chloro analogs (which exhibit lower cross-coupling reactivity due to the stronger C–Cl bond) [1]. The 4-bromo substituent is a superior leaving group in oxidative addition steps compared to 4-chloro, providing higher yields in palladium-catalyzed transformations [1].

Combinatorial chemistry Parallel synthesis Heterocyclic libraries

Procurement Accessibility and Purity Benchmarking: Commercial Availability vs. Custom Synthesis Analogs

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS 175277-00-6) is commercially available from multiple established chemical suppliers (e.g., Aladdin Scientific, abcr GmbH, MolPort, CymitQuimica) , with typical purity specifications of ≥98% . This contrasts with closely related analogs such as the 4-bromo-3-ethyl-1-methyl regioisomer (CAS 880495-48-7) or the carboxylic acid derivative (CAS 175276-99-0), which have more limited commercial availability or require custom synthesis with longer lead times and higher costs .

Chemical procurement Supply chain Purity specifications

Validated Application Scenarios for 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: From Medicinal Chemistry to Agrochemical R&D


Medicinal Chemistry: Synthesis of Pyrazole Carboxamide-Based Kinase Inhibitors and GPCR Modulators

The compound serves as a direct precursor for the synthesis of pyrazole-5-carboxamide scaffolds, which are privileged structures in kinase inhibitor and GPCR modulator drug discovery programs . The 5-carbonyl chloride group enables rapid, coupling reagent-free amidation with diverse amine building blocks to generate focused libraries for SAR studies [1]. The 4-bromo substituent remains intact during initial amidation and can be subsequently elaborated via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, enabling late-stage diversification . This sequential derivatization strategy is particularly valuable for exploring chemical space around pyrazole-based pharmacophores without requiring the synthesis and purification of multiple distinct intermediates.

Agrochemical R&D: Development of Novel Fungicidal and Insecticidal Pyrazole Carboxamides

Research has demonstrated that 1H-pyrazole-5-carboxamide derivatives exhibit potent fungicidal activity against Erysiphe graminis (powdery mildew) and insecticidal activity against Aphis fabae (black bean aphid) . 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride provides the foundational pyrazole-5-carbonyl chloride core for constructing these bioactive carboxamide derivatives [1]. The presence of the 4-bromo substituent allows for additional structural optimization via cross-coupling chemistry to fine-tune physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of field efficacy in crop protection applications .

Chemical Biology and Probe Development: Synthesis of Functionalized Pyrazole-Based Chemical Probes

The dual reactive sites (5-carbonyl chloride and 4-bromo) make this compound an ideal starting material for the synthesis of bifunctional chemical probes, including PROTACs (proteolysis-targeting chimeras), fluorescent probes, and affinity chromatography ligands . The acyl chloride enables conjugation to linker moieties bearing primary or secondary amines, while the 4-bromo group provides a convenient handle for introducing biotin, fluorophores, or other reporter tags via palladium-catalyzed cross-coupling [1]. This orthogonal reactivity minimizes protecting group manipulations and streamlines the synthesis of complex probe molecules [1].

Process Chemistry and Scale-Up: Intermediate for Manufacturing Anthranilamide Insecticides

Patent literature explicitly identifies N-substituted 1H-pyrazole-5-carbonyl chloride compounds, including halogenated derivatives such as 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride, as key intermediates in the preparation of anthranilamide derivatives that serve as useful insecticides . The industrial process described in JP5955961B2 outlines scalable methods for preparing pyrazole-5-carbonyl chlorides and their subsequent conversion to bioactive anthranilamides . For process chemists and CROs engaged in agrochemical intermediate manufacturing, this compound represents a validated building block with established synthetic routes amenable to multi-kilogram production .

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